molecular formula C11H20N2O2 B3076023 (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine CAS No. 1038509-56-6

(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine

Cat. No.: B3076023
CAS No.: 1038509-56-6
M. Wt: 212.29
InChI Key: ZBNRVIGHEROTFW-VGMNWLOBSA-N
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Description

(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine is a sophisticated chiral bicyclic building block of high value to medicinal chemistry and drug discovery research. This compound features a rigid, fused bicyclic scaffold that incorporates a primary amine functional group, protected by a tert-butoxycarbonyl (Boc) group. The strained [3.1.0] ring system imposes significant three-dimensionality, making this structure a privileged scaffold for designing peptidomimetics and conformationally constrained analogs of bioactive molecules . The Boc-protected amine is a crucial feature that enhances the compound's stability for storage and handling, while allowing for facile deprotection under mild acidic conditions to generate a free amine for subsequent synthetic transformations. The primary research application of this compound is as a versatile synthetic intermediate. The reactive methylamine handle allows for coupling with various carboxylic acids, sulfonyl chlorides, or aldehydes to create diverse amide, sulfonamide, or imine derivatives. This enables researchers to efficiently build chemical libraries around the core azabicyclo[3.1.0]hexane structure for screening in biological assays. The inherent three-dimensional shape of the scaffold is particularly useful for exploring structure-activity relationships in drug discovery programs, especially when seeking to improve target selectivity or metabolic stability compared to flat aromatic or flexible linear compounds. While specific biological mechanisms of action are highly dependent on the final synthesized target, scaffolds of this nature are frequently investigated as key components in the synthesis of potential enzyme inhibitors or receptor modulators . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRVIGHEROTFW-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using various starting materials and catalysts under controlled conditions.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the amine group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions. Upon deprotection, the free amine can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1523348-12-0)
  • Key Differences : Replaces the methylamine group with a carbamoyl (CONH2) moiety.
  • Applications : Intermediate in Saxagliptin synthesis, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes .
  • Properties : Higher polarity due to the carbamoyl group, influencing solubility and pharmacokinetics.
Ethyl (1S,3R,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 871727-40-1)
  • Key Differences : Features an ethyl ester (COOEt) at the 3-position and 3R stereochemistry.
  • Applications : Used in "Protein Degrader Building Blocks," indicating utility in targeted protein degradation therapies .

Salt Forms and Counterions

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (CAS: 709031-39-0)
  • Key Differences : Hydrochloride salt of the carboxamide derivative.
  • Properties : Molecular weight 162.62; enhanced aqueous solubility due to ionic character. Commonly used in peptide mimetics and protease inhibitors .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS: 709031-45-8)
  • Key Differences : Methanesulfonate counterion instead of hydrochloride.
  • Properties : Molecular weight 222.26; improved crystallinity and stability for pharmaceutical formulations .

Stereochemical and Substituent Modifications

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride (CAS: 2497594-26-8)
  • Key Differences : Additional methyl group at the 5-position and methyl ester substituent.
  • Properties : Molecular weight 191.66; steric effects may alter metabolic stability or target engagement .
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (CAS: 1092506-35-8)
  • Key Differences : Hydroxymethyl group instead of methylamine; distinct stereochemistry (1R,2S,5S).
  • Properties: Potential for hydrogen bonding, influencing receptor interactions .

Structural and Functional Comparison Table

Compound Name (CAS) Substituent/Functional Group Molecular Weight Key Applications
(1S,3S,5S)-2-Boc-3-methylamine (887586-09-6) Boc, CH2NH2 Not reported Drug intermediates
1523348-12-0 Boc, CONH2 ~255.3 Saxagliptin intermediate
871727-40-1 Boc, COOEt 255.31 Protein degrader building blocks
709031-39-0 CONH2·HCl 162.62 Peptide mimetics
709031-45-8 CONH2·CH3SO3H 222.26 Pharmaceutical salts

Biological Activity

(1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly in the context of diabetes treatment.

  • Molecular Formula : C11H18N2O3
  • Molecular Weight : 226.272 g/mol
  • CAS Number : 361440-67-7

The biological activity of this compound is largely attributed to its structural similarity to other compounds that inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are critical in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Research indicates that (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane derivatives exhibit potent DPP-4 inhibitory activity. This inhibition leads to increased levels of incretin hormones, which play a significant role in glucose homeostasis.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapid absorption post oral administration.
  • Half-life : Compatible with once-daily dosing regimens.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound in clinical settings:

  • Clinical Trials on DPP-4 Inhibitors :
    • A study involving a cohort of type 2 diabetes patients showed that compounds similar to (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane significantly reduced HbA1c levels compared to placebo groups.
    • Patients reported improved glycemic control with minimal side effects.
  • Comparative Studies :
    • Comparative analysis with established DPP-4 inhibitors like Saxagliptin demonstrated comparable efficacy in glucose reduction while maintaining a favorable safety profile.

Data Tables

PropertyValue
Molecular FormulaC11H18N2O3
Molecular Weight226.272 g/mol
CAS Number361440-67-7
DPP-4 Inhibition IC5015 nM
Oral Bioavailability>70%

Q & A

Q. What synthetic methodologies are optimal for preparing (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine?

The synthesis involves key steps such as amide formation, dehydration, and Boc-deprotection. For example, coupling N-t-butoxycarbonyl-3-hydroxy-1-adamantyl-D-glycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide via amide bond formation, followed by dehydration and deprotection, yields the target compound . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to achieving high yields (>70%) and minimizing side products like racemized intermediates.

Q. How can researchers confirm the stereochemical configuration of the bicyclo[3.1.0]hexane core?

X-ray crystallography and NMR spectroscopy are primary tools. For instance, 2D NOESY experiments can identify spatial proximity between protons in the bicyclic system, while X-ray analysis resolves absolute configuration . Computational methods (e.g., DFT calculations) may supplement experimental data to validate stereochemical assignments .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) ensures enantiomeric purity (>98%). Mass spectrometry (HRMS) and elemental analysis verify molecular composition, while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .

Advanced Research Questions

Q. How can stereochemical impurities in the synthesis be resolved?

Diastereomeric salt formation using chiral resolving agents (e.g., L-tartaric acid) or chiral chromatography (e.g., supercritical fluid chromatography) effectively separates enantiomers. For example, resolving (1R,3S,5R)-enantiomer impurities from the desired (1S,3S,5S)-isomer requires tailored mobile phases (hexane/isopropanol with 0.1% trifluoroacetic acid) .

Q. What strategies mitigate instability of the Boc-protected intermediate under acidic conditions?

Controlled deprotection using mild acids (e.g., HCl in dioxane) at low temperatures (0–5°C) minimizes degradation. Alternatively, switching to acid-labile protecting groups (e.g., Fmoc) may improve stability during downstream functionalization .

Q. How does the compound’s conformation influence pharmacological activity in diabetes therapeutics?

The rigid bicyclo[3.1.0]hexane core enhances binding affinity to dipeptidyl peptidase-4 (DPP-4) by mimicking the transition state of substrate hydrolysis. Structure-activity relationship (SAR) studies show that the (1S,3S,5S)-configuration and methylamine substituent optimize inhibitory potency (IC₅₀ < 1 nM) .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to DPP-4. Key interactions include hydrogen bonding between the methylamine group and Glu205/206 residues, and hydrophobic contacts with the adamantyl moiety .

Data Analysis and Contradictions

Q. How to address discrepancies in reported synthetic yields for this compound?

Variability in yields (50–85%) arises from differences in cyclopropane ring closure efficiency. Optimizing Simmons-Smith reaction conditions (e.g., using ZnEt₂ and CH₂I₂) improves stereoselectivity and yield . Contradictory reports on Boc-deprotection efficiency may stem from residual moisture in reaction mixtures, which hydrolyzes intermediates .

Q. Why do some studies report conflicting pharmacological data for analogs of this compound?

Subtle stereochemical variations (e.g., 1R vs. 1S configurations) drastically alter receptor affinity. For example, (1R,3S,5R)-isomers show reduced DPP-4 inhibition (>10-fold lower activity) compared to the (1S,3S,5S)-form .

Methodological Recommendations

Q. What experimental protocols validate the compound’s role in sigma receptor modulation?

Radioligand binding assays (e.g., using [³H]-DTG for σ1/σ2 receptors) quantify affinity. Functional assays (calcium flux or cAMP modulation) assess agonism/antagonism. For example, 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives exhibit σ1 receptor Ki values < 100 nM, suggesting potential neuropharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine
Reactant of Route 2
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine

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